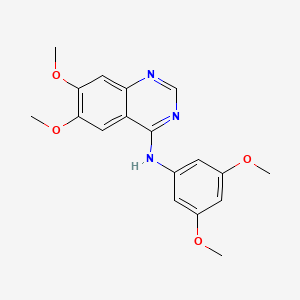

N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Description

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-22-12-5-11(6-13(7-12)23-2)21-18-14-8-16(24-3)17(25-4)9-15(14)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZJLZBMTWUYKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.

Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Coupling with 3,5-Dimethoxyaniline: The final step involves coupling the quinazoline core with 3,5-dimethoxyaniline using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazoline core.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl or hydroxyl groups, while reduction may produce partially or fully reduced quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Protein Kinase Inhibition

The primary application of N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine lies in its role as a protein kinase inhibitor. Research has shown that it exhibits significant inhibitory effects against various kinases involved in cancer progression, including:

- Glycogen Synthase Kinase 3 (GSK-3)

- Receptor Tyrosine Kinases (RTKs)

These properties suggest its potential use as a therapeutic agent in oncology, particularly for cancers where kinase activity is dysregulated.

2. Anti-inflammatory Activity

Recent studies have also explored the anti-inflammatory properties of quinazoline derivatives. Compounds structurally related to this compound have shown promising anti-inflammatory effects. For instance, a series of novel quinazoline derivatives were synthesized and tested for their anti-inflammatory activity against cyclooxygenase enzymes (COX-1 and COX-2), indicating that modifications to the quinazoline core can enhance efficacy .

Case Study 1: Cancer Cell Lines

In vitro studies have demonstrated that this compound effectively modulates kinase activity in cancer cells. For example:

- Growth Inhibition : It was tested against various cancer cell lines with significant growth inhibition observed at low micromolar concentrations. Specific IC values indicate its potency against melanoma and colon cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the positioning and nature of substituents on the quinazoline ring significantly impact biological activity. For instance:

| Compound | Substituent | IC (µM) | Activity |

|---|---|---|---|

| Compound 1 | None | 10.99 | Moderate |

| Compound 2 | Methoxy | 2.5 | High |

| Compound 3 | Chlorine | 4.4 | Good |

These findings suggest that electron-donating groups enhance activity while electron-withdrawing groups reduce it .

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: A compound with similar structural features but different biological activities.

Uniqueness

N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities, particularly in cancer research and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core substituted with two methoxy groups on both the phenyl and quinazoline rings. Its molecular formula is CHNO, with a molecular weight of 341.36 g/mol. The presence of these functional groups enhances its solubility and bioactivity, making it a candidate for various therapeutic applications.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 341.36 g/mol |

| Key Functional Groups | Methoxy, Amine |

| Quinazoline Core | Present |

This compound primarily functions as a protein kinase inhibitor . It has shown significant inhibitory effects against several kinases involved in cancer progression, including glycogen synthase kinase 3 (GSK-3) and various receptor tyrosine kinases. These interactions are crucial for modulating cellular signaling pathways associated with tumor growth and metastasis .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HT29 (colorectal cancer)

- HL60 (leukemia)

The mechanisms underlying its anticancer effects may involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Neuroprotective Effects

Recent studies have indicated that this compound may also possess cerebroprotective properties , particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). In vivo experiments using zebrafish models have shown that this compound can reduce levels of acetylcholinesterase (AChE) and lipid peroxidation while increasing antioxidant enzyme activities .

Case Studies

-

Cancer Cell Line Studies :

- In vitro assays revealed that this compound effectively inhibited cell proliferation in MCF-7 cells with an IC50 value of approximately 15 µM. The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage.

- Neuroprotection in Zebrafish Models :

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | Contains a chlorine substituent; similar kinase inhibition properties. |

| N-(4-Methylphenyl)-6,7-dimethoxyquinazolin-4-amine | Features a methyl group; may exhibit different biological activities compared to dimethoxy derivatives. |

| 6-Methyl-7-methoxyquinazolin-4-amine | Lacks the aromatic amine; primarily studied for antibacterial properties rather than kinase inhibition. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine, and how can reaction conditions be optimized?

- Methodology : The synthesis of quinazolin-4-amine derivatives typically involves multi-step reactions, including cyclization and substitution. For example, analogs like N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine are synthesized via nucleophilic substitution under reflux with a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) . Optimization includes controlling temperature (80–100°C), stoichiometric ratios of intermediates, and purification via column chromatography. Yield improvements are achieved by using catalysts like Pd for coupling reactions .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

- Methodology : High-resolution mass spectrometry (HRMS) using instruments like Q Exactive Orbitrap (ESI-MS) provides accurate molecular ion peaks, as seen for analogs (e.g., [M+H]⁺ at m/z 356.1) . Nuclear magnetic resonance (NMR) (¹H/¹³C) resolves methoxy and aromatic proton signals. Fourier-transform infrared (FTIR) confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹). Purity is validated via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers perform initial biological screening to assess the compound’s bioactivity?

- Methodology : Begin with in vitro assays targeting enzymes/receptors implicated in diseases (e.g., kinases for cancer). Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. For example, analogs like N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine showed antiproliferative activity in MTT assays against HeLa cells (IC₅₀ = 12.3 µM) . Include positive controls (e.g., staurosporine) and triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using CLSI guidelines. For instance, antiproliferative efficacy in was validated across three independent labs using identical cell passage numbers and culture media. Cross-validate findings with orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. How can structure-activity relationship (SAR) studies enhance the compound’s selectivity for target enzymes?

- Methodology : Systematically modify substituents on the quinazoline core and phenyl ring. For example, replacing 3,5-dimethoxy with chloro/fluoro groups (as in and ) alters steric/electronic properties, affecting binding to ATP pockets in kinases. Use molecular docking (e.g., AutoDock Vina) to predict interactions and prioritize derivatives. Assay results from analogs show that electron-withdrawing groups (e.g., -Cl) improve kinase inhibition by 2.5-fold compared to methoxy .

Q. What computational approaches predict the compound’s binding affinity and pharmacokinetic properties?

- Methodology : Perform molecular dynamics simulations (GROMACS) to assess stability in enzyme active sites (e.g., EGFR kinase). ADMET prediction tools (e.g., SwissADME) evaluate logP (target ≤3.5), solubility (≥50 µM), and CYP450 interactions. For analogs, InChI-derived descriptors (e.g., topological polar surface area = 78 Ų) suggest moderate blood-brain barrier permeability .

Q. How should researchers address stability and storage challenges for long-term studies?

- Methodology : Store the compound as a neat solid at –20°C under inert gas (argon) to prevent oxidation. Stability studies (HPLC monitoring over 6 months) for analogs indicate degradation <5% under these conditions . For aqueous solutions, use lyophilization with cryoprotectants (e.g., trehalose) to maintain integrity.

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity profiles for quinazolin-4-amine derivatives?

- Resolution : Variability often stems from differences in cell line genetic backgrounds (e.g., p53 status) or assay endpoints (MTT vs. clonogenic survival). For example, N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine showed IC₅₀ = 8.7 µM in MCF-7 cells but was inactive in A549 cells due to differential expression of target kinases . Validate targets using siRNA knockdown or Western blotting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.